
Dodecyl acetate
Overview
Description
Dodecyl acetate (CAS 112-66-3), also known as lauryl acetate, is a saturated ester derived from acetic acid and dodecanol. It is characterized by a linear 12-carbon alkyl chain (C12), contributing to its moderate volatility and lipophilic nature. The compound is widely utilized in industrial formulations, including lubricant additives , controlled-release systems , and pheromone blends for pest control . It also occurs naturally in plant essential oils and insect secretions , where it plays roles in defense and chemical communication. Its molecular weight is 228.37 g/mol, and it is typically synthesized via esterification reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl acetate can be synthesized through the esterification of dodecanol (dodecyl alcohol) with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards the formation of the ester.
Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to ensure high yield. The product is then purified through distillation to obtain the desired purity level .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield dodecanol and acetic acid.
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Oxidation: While this compound itself is relatively stable, the dodecanol produced from its hydrolysis can be oxidized to dodecanoic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Dodecanol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Dodecanoic acid from the oxidation of dodecanol.
Scientific Research Applications
Agricultural Applications
Bioactive Semiochemical Model
Dodecyl acetate is notably used in the formulation of controlled-release systems for agricultural applications. Recent studies have demonstrated its effectiveness as a bioactive semiochemical model in pest control strategies. For instance, researchers developed alginate-based hydrogels incorporating DDA to create controlled-release formulations (CRFs) aimed at enhancing the efficacy of insect sex pheromones.
- Study Findings : The encapsulation efficiency of DDA improved with higher ratios of bentonite in the alginate formulation. Laboratory experiments indicated a prolonged release profile of DDA, with a diffusional exponent suggesting an anomalous transport mechanism during release . Field tests confirmed that these formulations provided a steady release rate over time, making them viable alternatives to synthetic insecticides.
Cosmetic Industry
Emollient and Solvent
In the cosmetic sector, this compound serves multiple roles:
- Emollient : It enhances skin texture and reduces the appearance of fine lines and wrinkles.
- Solvent : Used in lipsticks, creams, and lotions, DDA helps dissolve other ingredients and improve product stability.
Case Study : A formulation study highlighted the use of DDA in skin creams where its emollient properties significantly improved user satisfaction regarding skin feel and hydration retention .
This compound has been evaluated for its safety profile in various applications. In particular, it has been part of studies assessing eye irritation potential using alternative testing methods.
Mechanism of Action
The mechanism of action of dodecyl acetate is primarily related to its role as an ester. In biological systems, it can act as a pheromone component, interacting with specific receptors in insects to trigger behavioral responses. In chemical reactions, its ester bond can be hydrolyzed or transesterified, leading to the formation of new compounds .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Dodecyl acetate’s saturated C12 chain distinguishes it from esters with varying chain lengths or functional groups. Key comparisons include:
- Chain Length : Longer chains (e.g., tetradecyl acetate, C14) increase lipophilicity and reduce volatility, enhancing persistence in controlled-release systems . Shorter chains (e.g., decyl acetate, C10) are more volatile, suitable for rapid signaling in pheromones .
- Unsaturation : (Z)-9-Dodecenyl acetate’s double bond significantly enhances its pheromone activity compared to saturated this compound, though structural analogs like (Z)-9-tetradecenyl acetate can antagonize attraction in certain species .
Natural Occurrence
- This compound constitutes 16.86–20.59% of Hypericum japonicum volatile oils, alongside sesquiterpenes like β-caryophyllene . In contrast, octadecyl acetate dominates in moth pheromone glands but requires this compound as a synergist .
Biological Activity
Dodecyl acetate, also known as lauryl acetate, is an organic compound with the molecular formula and a molecular weight of approximately 228.37 g/mol. This compound is primarily recognized for its applications in perfumery and as a flavoring agent, but its biological activities have garnered increasing attention in recent research. This article delves into the biological activity of this compound, exploring its effects on various organisms, potential applications in pest management, and its safety profile.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 228.37 g/mol |
Stereochemistry | Achiral |
Optical Activity | None |
Charge | Neutral |
Insecticidal Properties
This compound has demonstrated notable insecticidal properties, particularly against mosquito vectors. A study reported the lethal concentration (LC50) values for six mosquito species:
Mosquito Species | LC50 (μg/ml) |
---|---|
Anopheles stephensi | 10.22 |
Aedes aegypti | 11.18 |
Culex quinquefasciatus | 12.16 |
Anopheles subpictus | 12.31 |
Aedes albopictus | 13.45 |
Culex tritaeniorhynchus | 14.68 |
These findings indicate that this compound could serve as a potential biocontrol agent in managing mosquito populations, which are vectors for various diseases such as malaria and dengue fever .
Pheromone Activity
This compound is also involved in the chemical communication of certain insect species. Research has shown that it acts as a component of pheromones in moths, enhancing attraction to male insects during mating rituals. In experiments, the addition of this compound to other pheromone compounds significantly increased male attraction to traps . This property suggests its potential utility in developing pheromone traps for pest management.
Eye Irritation and Safety Profile
Safety assessments of this compound have been conducted using alternative testing methods to evaluate its potential for eye irritation. In vitro studies using human corneal cell lines have shown that this compound does not exhibit significant eye irritancy at certain concentrations, making it a candidate for safer use in cosmetic formulations . The relative cell viability (RCV) was measured across various concentrations, establishing a correlation with traditional Draize eye irritation tests.
Case Studies
- Pest Management : A field study demonstrated the effectiveness of this compound in attracting male moths of the species Cryptophlebia leucotreta, providing insights into its application in pest monitoring and control strategies .
- Toxicity Testing : Another study evaluated this compound's cytotoxicity using HeLa cells, revealing that it does not pose significant risks at low concentrations typically used in consumer products .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing dodecyl acetate in laboratory settings, and how are reaction conditions optimized?
this compound is typically synthesized via esterification of acetic acid with dodecanol (lauryl alcohol) using acid catalysts like sulfuric acid or zirconium-based catalysts. A kinetic study under non-isothermal conditions demonstrated that zirconium sulfate achieves 97% esterification efficiency at 140°C, with reaction rates dependent on temperature and catalyst concentration . For reproducibility, researchers should monitor reactant ratios (e.g., molar ratio of alcohol to acid) and employ reflux setups with water removal (e.g., Dean-Stark traps) to drive equilibrium. Purity is confirmed via GC-MS or NMR .
Q. How are physico-chemical properties (e.g., viscosity, boiling point) of this compound determined experimentally?
Key properties are measured using standardized techniques:
- Density : 0.865 g/mL at 25°C (pycnometer method) .
- Boiling Point : 150°C at 15 mmHg (distillation under reduced pressure) .
- Refractive Index : 1.432 (Abbe refractometer at 20°C) .
- Dynamic Viscosity : Shear-dependent viscosity profiles are analyzed using rheometers (e.g., 40°C shear rate studies in lubricant formulations) .
Q. What analytical techniques are used to characterize this compound and its derivatives?
- FTIR : Identifies ester carbonyl peaks (~1740 cm⁻¹) and alkyl chain vibrations .
- NMR : Confirms acetate (-COO-) proton signals at δ 2.0–2.1 ppm and dodecyl chain protons (δ 1.2–1.6 ppm) .
- GPC : Determines molecular weight distributions of copolymers (e.g., dodecyl methacrylate-vinyl acetate) .
Advanced Research Questions
Q. How do copolymers of dodecyl methacrylate and vinyl acetate enhance lubricant performance, and what methodologies evaluate their efficacy?
Copolymers act as multifunctional additives:
- Viscosity Index Improvement : Measured via ASTM D2270, with copolymers showing higher viscosity indices (VI >180) than homopolymers due to branched structures .
- Pour Point Depression : Analyzed using photomicrography to observe wax crystal modification in base oils .
- Thermal Stability : TGA reveals copolymer decomposition temperatures ~300°C, outperforming homopolymers .
Q. What role does this compound play in insect pheromone systems, and how are mixture effects studied?
this compound serves as an alarm pheromone component in insects like Western Flower Thrips. Behavioral assays (e.g., Y-tube olfactometers) show context-dependent responses:
- Predator absence: Mixtures with 2,3-dimethyl pyrazine or cis-3-hexen-1-ol elicit avoidance (ANOVA, P <0.05) .
- Predator attack: Reduced this compound ratios in pheromone blends trigger distinct evasion behaviors . Dose-response curves and Latin square experimental designs are critical for reproducibility .
Q. How can this compound derivatives improve nanofiltration membranes for environmental applications?
Sodium dodecyl sulfate (SDS)-modified cellulose acetate membranes enhance nitro-aromatic poison rejection. Methodology includes:
- Membrane Fabrication : Phase inversion with SDS (0.5–2 wt%) to control pore size .
- Performance Metrics : Flux (L/m²·h) and rejection rates (%) are tested under varying pressures and pH. Optimal SDS incorporation increases rejection efficiency by 30% .
Q. What methodologies resolve contradictions in biological activity data for this compound mixtures?
Discrepancies in pheromone studies arise from mixture synergy. Researchers should:
- Use additive vs. synergistic models to compare observed vs. predicted responses (e.g., G-test for independence) .
- Validate via gas chromatography-electroantennography (GC-EAD) to isolate bioactive components .
Q. How is reaction kinetics modeled for this compound synthesis under non-isothermal conditions?
Zirconium-catalyzed esterification follows pseudo-first-order kinetics. Key steps:
- Rate Constant Calculation : Arrhenius equation applied to data from 100–140°C .
- Activation Energy : Determined via linear regression of ln(k) vs. 1/T plots (~45 kJ/mol) .
Q. What advanced techniques assess this compound’s role in protein-DNA separation protocols?
Potassium acetate precipitates SDS-bound proteins during DNA extraction:
- Protocol : Centrifugation with 3 M potassium acetate (pH 5.2) removes >90% proteins .
- Validation : Agarose gel electrophoresis confirms DNA integrity; SDS-PAGE ensures protein removal .
Q. How do thermal degradation mechanisms of this compound-based polymers inform material design?
TGA-DSC analyses reveal two-stage degradation:
- Stage 1 (200–300°C): Side-chain cleavage (dodecyl groups).
- Stage 2 (>300°C): Main-chain scission. Copolymers exhibit delayed degradation due to crosslinking .
Properties
IUPAC Name |
dodecyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWGRQBCURJOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047641 | |
Record name | Dodecyl acetate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7047641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless liquid with a waxy, citrus-rose odour | |
Record name | Lauryl acetate | |
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URL | https://haz-map.com/Agents/21092 | |
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Record name | Dodecyl acetate | |
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Record name | Lauryl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/13/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
150.00 °C. @ 15.00 mm Hg | |
Record name | Dodecyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
soluble in most organic solvents, 1 ml in 4 ml 80% alcohol (in ethanol) | |
Record name | Lauryl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/13/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860-0.865 | |
Record name | Lauryl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/13/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.000468 [mmHg] | |
Record name | Lauryl acetate | |
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CAS No. |
112-66-3 | |
Record name | Dodecyl acetate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=112-66-3 | |
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Record name | Lauryl acetate | |
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Record name | DODECYL ACETATE | |
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Record name | Acetic acid, dodecyl ester | |
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Record name | Dodecyl acetate | |
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Record name | Dodecyl acetate | |
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Record name | LAURYL ACETATE | |
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Record name | Dodecyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
1.3 °C | |
Record name | Dodecyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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